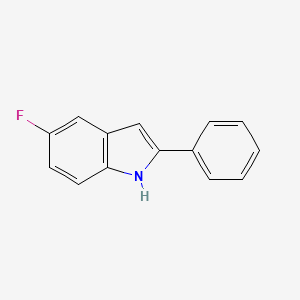
5-fluoro-2-fenil-1H-indol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-2-phenyl-1H-indole is a compound with the CAS Number: 59541-83-2. It has a molecular weight of 211.24 . The compound is a powder and is stored at room temperature .
Molecular Structure Analysis
The InChI code for 5-fluoro-2-phenyl-1H-indole is 1S/C14H10FN/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9,16H . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
5-fluoro-2-phenyl-1H-indole is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
- Los investigadores han sintetizado derivados de 6-amino-4-alquil-sustituido-1H-indol-2-carboxilato sustituido, algunos de los cuales exhiben actividad inhibitoria contra el virus de la influenza A . Además, los derivados de 4-alquil-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida demostraron potentes efectos antivirales contra el virus Coxsackie B4 .
- Los derivados del indol se han asociado con propiedades anticancerígenas. Por ejemplo, ciertos derivados de furanil- y tiofenil-3-fenil-1H-indol indujeron el arresto del ciclo celular y la apoptosis en células de cáncer de mama triple negativo .
- Las simulaciones de acoplamiento molecular sugieren que ciertos derivados del indol inhiben la tubulina al unirse al sitio de la colchicina . La inhibición de la tubulina es relevante en la investigación del cáncer y el desarrollo de fármacos.
Actividad antiviral
Efectos anticancerígenos
Inhibición de la tubulina
Safety and Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H315, H319, H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
5-Fluoro-2-phenyl-1H-indole is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.
Mode of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including 5-fluoro-2-phenyl-1H-indole, may interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities , suggesting that they may affect multiple biochemical pathways. For instance, some indole derivatives have been reported to show antiviral activity against influenza A and Coxsackie B4 virus , suggesting that they may affect the viral replication pathways.
Pharmacokinetics
The biological activities of indole derivatives suggest that they may have favorable adme properties that allow them to reach their targets and exert their effects .
Result of Action
Indole derivatives have been reported to possess various biological activities , suggesting that they may have diverse molecular and cellular effects. For instance, some indole derivatives have been reported to show antiviral activity , suggesting that they may inhibit viral replication at the molecular and cellular levels.
Análisis Bioquímico
Biochemical Properties
5-Fluoro-2-phenyl-1H-indole plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-Fluoro-2-Phenyl-1H-Indole may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives have been shown to bind with high affinity to multiple receptors, suggesting that 5-Fluoro-2-Phenyl-1H-Indole may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
One study suggests that PB-22 and 5F-PB-22, which are related to 5-Fluoro-2-Phenyl-1H-Indole, undergo ester hydrolysis yielding a wide variety of metabolites .
Propiedades
IUPAC Name |
5-fluoro-2-phenyl-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9,16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWXPEULMPRIPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-2-methyl-3-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2416439.png)
![N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylprop-2-enamide](/img/structure/B2416440.png)
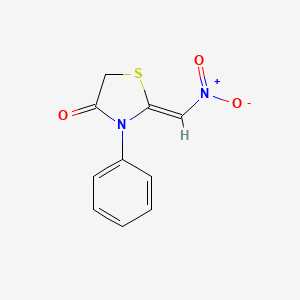

![[4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid](/img/structure/B2416444.png)
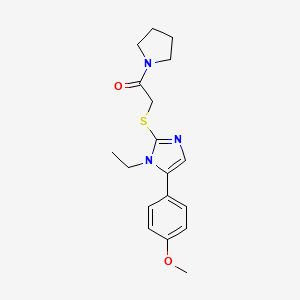
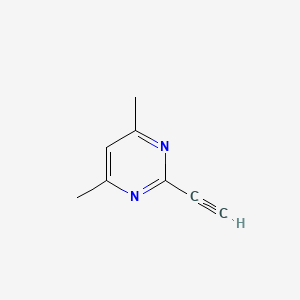
![Allyl 1,3,7-trimethyl-2,4-dioxo-5-(m-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2416448.png)
![N-cycloheptyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2416449.png)
![3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2416450.png)

![1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-ethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2416454.png)
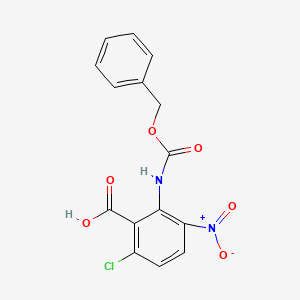
![2-((3-bromobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2416460.png)
